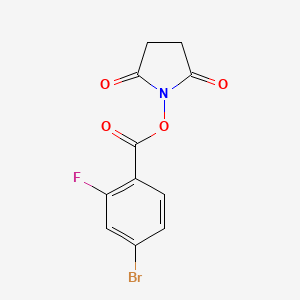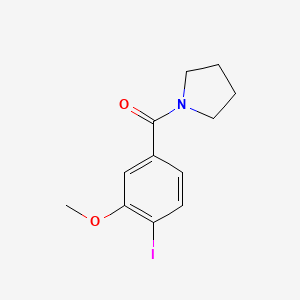
N-(3,3-difluorocyclobutyl)-4-iodo-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,3-difluorocyclobutyl)-4-iodo-3-methoxybenzamide: is a synthetic organic compound that features a unique combination of functional groups, including a difluorocyclobutyl ring, an iodine atom, and a methoxybenzamide moiety. This compound is of interest in various fields of research due to its potential biological activities and its utility as a building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-difluorocyclobutyl)-4-iodo-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Difluorocyclobutyl Ring: The difluorocyclobutyl ring can be synthesized using difluorocarbene intermediates, which are generated in situ from reagents such as difluoromethylene phosphobetaine.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable base.
Amidation: The final step involves the formation of the amide bond between the difluorocyclobutyl amine and the iodinated methoxybenzoyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom or other substituents.
Substitution: The iodine atom can be substituted with various nucleophiles, such as amines, thiols, or alkyl groups, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or organolithium reagents under appropriate conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deiodinated products.
Substitution: Formation of various substituted benzamides.
科学研究应用
Biology and Medicine: The compound is investigated for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. It serves as a lead compound in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of N-(3,3-difluorocyclobutyl)-4-iodo-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl ring and the iodine atom may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The methoxy group can enhance the compound’s solubility and bioavailability.
相似化合物的比较
- N-(3,3-difluorocyclobutyl)benzamide
- N-(3,3-difluorocyclobutyl)thiolan-3-amine
- 3,3-difluorocyclobutanol
Uniqueness: N-(3,3-difluorocyclobutyl)-4-iodo-3-methoxybenzamide is unique due to the presence of the iodine atom and the methoxy group, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile, making it a valuable compound for research and development.
属性
IUPAC Name |
N-(3,3-difluorocyclobutyl)-4-iodo-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2INO2/c1-18-10-4-7(2-3-9(10)15)11(17)16-8-5-12(13,14)6-8/h2-4,8H,5-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCWNFVZVKHBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2CC(C2)(F)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














